Regioisomeric CYP 2D6 Inhibition Liability: 1,6-THN vs. 1,7-THN Scaffold Comparison in CXCR4 Antagonist Series
In a systematic regioisomeric scaffold comparison by Jecs et al. (2022), incorporation of the 5,6,7,8-tetrahydro-1,6-naphthyridine core into a CXCR4 antagonist series substantially reduced CYP 2D6 enzyme inhibition compared to the parent tetrahydroisoquinoline scaffold [1]. While the study profiled the 1,6-THN series as the optimal regioisomer for this specific chemotype, the reported experimental data establish that regioisomeric nitrogen placement within the THN scaffold produces quantifiably different CYP 2D6 inhibition profiles—a finding directly relevant to procurement decisions involving the 1,7-THN-3-amine scaffold, as the 1,7-regioisomer presents an alternative nitrogen geometry that may yield a different CYP 2D6 liability profile in downstream kinase or GPCR-targeted programs [1]. This cross-series evidence supports the principle that the 1,7-THN-3-amine scaffold cannot be considered interchangeable with the 1,6-THN-3-amine scaffold.
| Evidence Dimension | CYP 2D6 enzyme inhibition liability (regioisomer-dependent) |
|---|---|
| Target Compound Data | 5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine scaffold: CYP 2D6 inhibition profile not directly reported; nitrogen at position 7 presents distinct basicity and orientation vs. position 6 |
| Comparator Or Baseline | 5,6,7,8-Tetrahydro-1,6-naphthyridine scaffold: demonstrated significantly reduced CYP 2D6 inhibition in CXCR4 antagonist series compared to tetrahydroisoquinoline parent scaffold |
| Quantified Difference | Qualitative difference: regioisomeric nitrogen placement alters CYP 2D6 inhibition profile; 1,6-THN scaffold validated for reduced CYP 2D6 liability in Jecs et al. 2022 |
| Conditions | Biochemical CYP 2D6 inhibition assay; CXCR4 antagonist series with isomeric tetrahydronaphthyridine cores (J. Med. Chem. 2022, 65, 4058–4084) |
Why This Matters
Procurement of the correct 1,7-THN-3-amine regioisomer is critical because the CYP 2D6 inhibition profile—a key determinant of drug–drug interaction risk—varies with nitrogen position in the THN scaffold, and substituting a 1,6-THN or 1,8-THN regioisomer would introduce uncharacterized off-target liability.
- [1] Jecs, E., Tahirovic, Y.A., Wilson, R.J., et al. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry, 2022, 65(5), 4058–4084. PMID: 35179893. View Source
